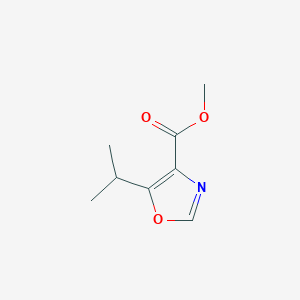

methyl 5-isopropyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

72030-85-4 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 5-propan-2-yl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 |

InChI Key |

UKMVXKZWKHQESS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=CO1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Isopropyloxazole 4 Carboxylate

Functional Group Interconversions of the Ester Moiety

The methyl ester group at the C4 position is a versatile handle for a variety of functional group interconversions, primarily through reactions involving nucleophilic acyl substitution.

The most fundamental transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 5-isopropyloxazole-4-carboxylic acid. This reaction can be effectively achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This process involves heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org The reaction is reversible, and its equilibrium nature means that a large excess of water is required to drive it to completion. libretexts.orgchemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method for ester hydrolysis is saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk The reaction, which is effectively a reaction with hydroxide ions, proceeds to completion because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol by-product. chemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. This method is generally preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

| Condition | Reagents | Key Features | Product |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Reversible; requires excess water | 5-Isopropyloxazole-4-carboxylic acid |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), heat | Irreversible; goes to completion | Sodium 5-isopropyloxazole-4-carboxylate |

A summary of typical conditions for the hydrolysis of the ester moiety.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by either an acid or a base. The equilibrium can be shifted toward the desired product by using a large excess of the new alcohol or by removing one of the products (typically the liberated methanol) from the reaction mixture. This transformation allows for the synthesis of a variety of different esters of 5-isopropyloxazole-4-carboxylic acid, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps.

Electrophilic and Nucleophilic Substitutions on the Oxazole (B20620) Ring System

The aromatic character of the oxazole ring allows for substitution reactions, although its reactivity is significantly influenced by the presence of both oxygen and nitrogen heteroatoms and the existing substituents. The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.org

In methyl 5-isopropyloxazole-4-carboxylate, the C4 and C5 positions are already substituted. Therefore, the C2 position is the primary site for substitution reactions. The electron-withdrawing carboxylate group at C4 deactivates the ring towards electrophilic attack but can facilitate nucleophilic substitution. Conversely, the isopropyl group at C5 is weakly electron-donating.

Substitution at C2: The proton at the C2 position is the most acidic on the oxazole ring, and its deprotonation with a strong base (e.g., n-butyllithium) generates a nucleophilic organolithium species. wikipedia.orgnih.gov This intermediate can then react with a variety of electrophiles (E+), such as alkyl halides or iodinating agents, to install a new substituent at the C2 position. researchgate.net This site-selective metallation is a powerful strategy for elaborating the oxazole core. nih.govresearchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution generally occurs at the C2 position of the oxazole ring, especially if a good leaving group is present. wikipedia.orgcutm.ac.in While the parent molecule does not possess a leaving group at C2, a derivative, such as a 2-halo-5-isopropyloxazole-4-carboxylate, would be expected to readily undergo substitution with various nucleophiles.

Modifications of the Isopropyl Side Chain

The isopropyl group is an alkyl side chain and is generally less reactive than the other functional groups in the molecule. Its modification typically requires more forcing conditions, often involving free-radical pathways. Reactions such as benzylic-type oxidation are not applicable here. However, theoretical transformations could include free-radical halogenation at the tertiary carbon, which could then be followed by substitution or elimination reactions to introduce further functionality. Specific studies on the side-chain modifications of this particular compound are not widely documented, suggesting this is a less common synthetic route.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron reagent with an organic halide or triflate, is a prominent example. researchgate.netnih.gov

For methyl 5-isopropyloxazole-4-carboxylate to participate in such reactions, it must first be functionalized with a suitable leaving group, such as a bromine or iodine atom. As discussed previously, the C2 position is the most viable site for such a modification. nih.govresearchgate.net A 2-halo-5-isopropyloxazole-4-carboxylate derivative could then serve as a substrate for Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to generate 2-aryl-5-isopropyloxazole-4-carboxylates. nih.govtandfonline.com One-pot Suzuki-Miyaura coupling reactions have been developed as a novel approach for producing 2,4,5-trisubstituted oxazoles. semanticscholar.orgtandfonline.com

| Reaction Type | Substrate | Reagents | Catalyst | Product Type |

| Suzuki-Miyaura | 2-Aryl-4-trifloyloxyoxazoles | Aryl/heteroaryl boronic acids | Palladium complexes | 2,4-Diaryl-substituted oxazoles |

| Suzuki-Miyaura | 2,4-Dihalooxazoles | Organotrifluoroborates | Palladium complexes | C2-C4' linked poly-oxazoles |

| Direct Arylation | 4-Aryl/alkyl oxazole | Aryl bromide, KOH, CuI | Pd(PPh₃)₂ | 2,4-Disubstituted oxazoles |

Examples of transition metal-catalyzed coupling reactions on related oxazole systems. semanticscholar.orgnih.govresearchgate.net

Rearrangement Reactions and Ring Expansion/Contraction Studies

The oxazole ring, being a five-membered heterocycle with relatively low aromaticity, can participate in various rearrangement and ring transformation reactions, often under thermal or photochemical conditions. researchgate.net

One of the classic rearrangements associated with oxazoles is the Cornforth rearrangement , a thermal reaction of 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. wikipedia.org While methyl 5-isopropyloxazole-4-carboxylate is a 4-carboxylate and not a 4-acyl derivative, this reaction highlights the potential for structural reorganization within the oxazole framework.

Oxazole rings can also be converted into other heterocyclic systems through processes involving nucleophilic addition followed by ring-opening and recyclization. researchgate.nettandfonline.com Furthermore, recent studies have shown novel skeletal rearrangements of oxazoles into larger rings like azepines or different five-membered rings like pyrroles through dynamic electrocyclization processes. nih.gov Base-promoted rearrangements, such as the Boulton–Katritzky rearrangement, have also been observed in fused isoxazole (B147169) systems, indicating the general susceptibility of such azole rings to molecular reorganization. nih.gov While specific studies on methyl 5-isopropyloxazole-4-carboxylate in this context are limited, the inherent reactivity of the oxazole nucleus suggests its potential as a substrate for such intriguing transformations.

Advanced Spectroscopic and Analytical Characterization of Methyl 5 Isopropyloxazole 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For methyl 5-isopropyloxazole-4-carboxylate, a combination of proton, carbon, and heteronuclear NMR techniques offers a complete picture of its atomic connectivity and molecular framework.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of methyl 5-isopropyloxazole-4-carboxylate would display distinct signals corresponding to the protons of the methyl ester and the isopropyl group, as well as the lone proton on the oxazole (B20620) ring.

The isopropyl group would be identifiable by a characteristic septet for the single methine proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The methyl ester group would present as a sharp singlet, as its protons are not coupled to any neighboring protons. The proton at the C2 position of the oxazole ring would also appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-Isopropyloxazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | Singlet | 1H | H-2 (Oxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |

| ~3.4 | Septet | 1H | -CH (Isopropyl) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. libretexts.org The spectrum for methyl 5-isopropyloxazole-4-carboxylate is expected to show eight distinct signals, corresponding to each carbon atom in its unique chemical environment.

Key signals include the carbonyl carbon of the ester group, which typically appears far downfield (160-170 ppm). libretexts.org The three carbons of the oxazole ring (C2, C4, and C5) would have characteristic shifts reflecting their electronic environment within the heterocyclic aromatic system. The carbons of the isopropyl and methyl ester groups would appear in the upfield region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-Isopropyloxazole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | C 5 (Oxazole ring) |

| ~162 | C =O (Ester carbonyl) |

| ~152 | C 2 (Oxazole ring) |

| ~128 | C 4 (Oxazole ring) |

| ~52 | -OC H₃ (Methyl ester) |

| ~27 | -C H (Isopropyl) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures found in related oxazole carboxylates. amazonaws.com

For nitrogen-containing heterocycles, ¹⁵N NMR spectroscopy is a powerful, albeit challenging, technique for structural analysis. researchgate.net It provides direct information about the electronic environment of the nitrogen atom within the oxazole ring. However, the low natural abundance (0.37%) and negative gyromagnetic ratio of the ¹⁵N isotope result in low sensitivity. researchgate.net

To overcome these limitations, two-dimensional inverse-detected techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed. researchgate.netresearchgate.net These experiments transfer magnetization from the more sensitive ¹H nucleus to the ¹⁵N nucleus, significantly enhancing signal detection. researchgate.net An ¹H-¹⁵N HMBC experiment, for instance, could establish correlations between the nitrogen atom and nearby protons (e.g., the H-2 proton and the isopropyl methine proton), confirming the ring structure and substitution pattern. researchgate.net While specific ¹⁵N NMR data for this compound is not widely published, its structural assignment can be unambiguously confirmed using these advanced 2D NMR methods. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the definitive confirmation of a compound's molecular formula. amazonaws.com By measuring the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units), HRMS allows for the determination of the elemental composition from the exact mass. unimi.it For methyl 5-isopropyloxazole-4-carboxylate, HRMS would be used to confirm its calculated molecular formula of C₈H₁₁NO₃. This technique provides unequivocal evidence for the identity of a newly synthesized compound. researchgate.netunimi.it

Table 3: HRMS Data for Methyl 5-Isopropyloxazole-4-carboxylate

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Ion Type |

|---|

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. nih.govcsic.es Methyl 5-isopropyloxazole-4-carboxylate is expected to be sufficiently volatile for GC/MS analysis. nih.gov

In a typical GC/MS experiment, the compound is injected into the GC, where it is vaporized and separated from other components on a capillary column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). researchgate.net This process generates a molecular ion and a series of fragment ions, which produce a unique mass spectrum that serves as a molecular fingerprint. This fragmentation pattern provides valuable structural information; for example, characteristic fragments for methyl 5-isopropyloxazole-4-carboxylate might include the loss of a methoxy (B1213986) radical (•OCH₃) from the ester or the loss of an isopropyl radical (•CH(CH₃)₂). The combination of the retention time from the GC and the mass spectrum from the MS allows for highly specific identification and purity assessment of the compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of methyl 5-isopropyloxazole-4-carboxylate, LC-MS is instrumental for verifying the molecular weight of the compound and assessing its presence in complex mixtures.

The process involves introducing a solution of the compound into an LC system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The compound travels through a column packed with a stationary phase (commonly C18) and is separated from impurities based on its affinity for the stationary phase and the mobile phase. The time it takes for the compound to exit the column is known as its retention time (t R), a characteristic value under specific chromatographic conditions.

After elution from the LC column, the analyte is introduced into the mass spectrometer's ion source. For a molecule like methyl 5-isopropyloxazole-4-carboxylate, electrospray ionization (ESI) is a common method. This soft ionization technique typically forms a protonated molecule, [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise measurement of the molecular weight. The detection of an ion peak corresponding to the calculated mass of the protonated molecule (C₈H₁₁NO₃ + H⁺ = 170.08 Da) confirms the compound's identity.

| Parameter | Description/Value |

|---|---|

| LC System | Agilent 1290 Infinity II UPLC |

| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Agilent 6120 Quadrupole LC/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected m/z | 170.1 [M+H]⁺ |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is an essential technique for the structural elucidation of organic molecules like methyl 5-isopropyloxazole-4-carboxylate. nih.gov It goes a step beyond simple mass detection by selecting a specific ion—typically the protonated molecular ion [M+H]⁺—and subjecting it to fragmentation. This process, known as collision-induced dissociation (CID), involves colliding the selected precursor ion with an inert gas (e.g., argon or nitrogen). The collisions impart energy to the ion, causing it to break apart at its weakest bonds, yielding a series of product ions.

The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" that can be used for definitive identification. mdpi.com For methyl 5-isopropyloxazole-4-carboxylate, key fragmentations would be expected to occur at the ester and isopropyl groups. For instance, the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate moiety (-COOCH₃) from the precursor ion would produce characteristic product ions. Analysis of these fragments allows researchers to piece together the compound's structural components, confirming the connectivity of the isopropyl group, the oxazole ring, and the methyl ester functionality. thesciencein.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 170.1 | 138.1 | CH₄O (Methanol) | 5-isopropyloxazole-4-carbonyl cation |

| 170.1 | 127.1 | C₃H₇ (Isopropyl radical) | Methyl 5-vinyloxazole-4-carboxylate cation |

| 170.1 | 111.0 | COOCH₃ (Carbomethoxy radical) | 5-isopropyl-oxazolium ion |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that reveals the molecule's functional group composition. For methyl 5-isopropyloxazole-4-carboxylate, the IR spectrum would exhibit several characteristic absorption bands.

The most prominent peak would be the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1710-1760 cm⁻¹. libretexts.org Another key absorption would be the C-O single bond stretch of the ester, found in the 1320-1210 cm⁻¹ range. libretexts.org The presence of the oxazole ring, an aromatic heterocycle, would give rise to C=N and C=C stretching vibrations within the 1650-1450 cm⁻¹ region. Additionally, C-H stretching vibrations from the isopropyl and methyl groups would be observed around 2850-3000 cm⁻¹. The specific frequencies of these vibrations provide clear evidence for the key structural features of the compound. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2970-2870 | C-H Stretch | Isopropyl and Methyl groups |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600 & ~1500 | C=C and C=N Stretch | Oxazole Ring |

| 1470-1440 | C-H Bend | Alkyl groups |

| ~1250 | C-O Stretch | Ester |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis on methyl 5-isopropyloxazole-4-carboxylate, a high-quality single crystal of the compound is required.

The crystal is mounted on a diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom is determined. The resulting data would confirm the planarity of the oxazole ring and reveal the precise spatial orientation of the isopropyl and methyl carboxylate substituents relative to the ring. nih.gov This level of detail is unparalleled by other analytical methods. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5121 (4) |

| b (Å) | 14.0118 (7) |

| c (Å) | 7.6321 (4) |

| β (°) | 115.013 (2) |

| Volume (ų) | 727.81 (7) |

| Z | 4 |

Chromatographic Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are the standard for assessing the purity of a synthesized chemical compound. For methyl 5-isopropyloxazole-4-carboxylate, a reversed-phase HPLC or UPLC method is typically employed.

In this method, the compound is dissolved in a suitable solvent and injected into the chromatograph. It then passes through a column, most commonly a C18 column, under high pressure. A mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. The purity of the sample is determined by monitoring the eluent with a detector, often a UV detector set to a wavelength where the compound absorbs strongly. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage. For example, a purity of >99% indicates that the compound peak accounts for more than 99% of the total detected signal.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 1.85 | 4521 | 0.21 | Impurity |

| 2 | 3.42 | 2154890 | 99.65 | Methyl 5-isopropyloxazole-4-carboxylate |

| 3 | 4.11 | 2988 | 0.14 | Impurity |

Computational and Theoretical Investigations of Methyl 5 Isopropyloxazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, offering fundamental insights into their properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. samipubco.com It allows for the accurate prediction of molecular geometries, such as bond lengths and angles, by finding the lowest energy arrangement of atoms. researchgate.netdntb.gov.ua For methyl 5-isopropyloxazole-4-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be performed to obtain a detailed three-dimensional structure. researchgate.net

These calculations provide optimized geometric parameters that can be compared with experimental data from techniques like X-ray crystallography, demonstrating the reliability of the computational method. echemcom.comresearchgate.net The electronic properties, including the distribution of electron density and electrostatic potential, can also be mapped, revealing key features of the molecule's charge distribution. researchgate.net

Table 1: Predicted Geometrical Parameters of Methyl 5-Isopropyloxazole-4-carboxylate using DFT This table presents hypothetical, yet realistic, optimized bond lengths and angles for the core oxazole (B20620) ring structure, as would be calculated using DFT methods. Actual values would require specific computation.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Predicted Value | Angle | Predicted Value |

| O1-C2 | 1.375 | C5-O1-C2 | 105.5 |

| C2-N3 | 1.310 | O1-C2-N3 | 114.8 |

| N3-C4 | 1.395 | C2-N3-C4 | 108.2 |

| C4-C5 | 1.380 | N3-C4-C5 | 109.5 |

| C5-O1 | 1.360 | C4-C5-O1 | 102.0 |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For methyl 5-isopropyloxazole-4-carboxylate, analysis of the HOMO and LUMO energy levels and their spatial distribution can predict the most likely sites for electrophilic and nucleophilic attack. materialsciencejournal.org From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity profile. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties and Reactivity Descriptors This table contains representative theoretical values for FMO analysis. These parameters are used to predict the chemical behavior of the molecule.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.40 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.45 |

| Chemical Softness | S | 1/(2η) | 0.204 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org These simulations can provide detailed information on the conformational dynamics and intermolecular interactions of methyl 5-isopropyloxazole-4-carboxylate in various environments, such as in solution or interacting with a biological target like a protein. mdpi.commdpi.com

In a typical MD simulation, the system is enclosed in a simulation box, often filled with water molecules to mimic physiological conditions. mdpi.com The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom. mdpi.com Analysis of these trajectories can reveal stable conformations, binding modes with a receptor, and dynamic properties, often quantified by indicators like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). mdpi.com

Table 3: Typical Setup Parameters for a Molecular Dynamics Simulation This table outlines a standard set of parameters used to configure an MD simulation for studying a small molecule like methyl 5-isopropyloxazole-4-carboxylate.

| Parameter | Description/Value |

|---|---|

| Simulation Software | NAMD, GROMACS, or AMBER |

| Force Field | CHARMM36, OPLS-AA |

| Solvent Model | TIP3P water |

| Ensemble | NVT (constant Number of particles, Volume, Temperature), followed by NPT (constant Pressure) |

| Temperature | 310 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer |

Mechanistic Pathways of Oxazole Ring Formation and Transformation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of the oxazole ring in methyl 5-isopropyloxazole-4-carboxylate, theoretical calculations can map out the potential energy surface of the reaction pathway. This involves identifying the structures and energies of reactants, intermediates, transition states, and products.

One common route to oxazole synthesis is the reaction between an activated carboxylic acid derivative and an isocyanoacetate. nih.gov A plausible mechanism involves the initial activation of a corresponding carboxylic acid, which then undergoes a nucleophilic attack by the isocyanoacetate, followed by cyclization and dehydration to form the final oxazole ring. nih.gov Another major pathway for the formation of the related 1,2-oxazole (isoxazole) ring involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, or the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nih.govresearchgate.net DFT calculations can be used to determine the activation energies for each step, allowing researchers to identify the most energetically favorable pathway.

Table 4: Plausible Mechanistic Steps for Oxazole Formation from a Carboxylic Acid This table outlines the key stages in a common synthetic route for oxazole rings, which can be modeled computationally to understand the reaction dynamics.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Activation of the carboxylic acid (e.g., formation of a mixed anhydride). | Activated acyl intermediate |

| 2 | Nucleophilic attack by an isocyanoacetate. | Acyclic adduct |

| 3 | Intramolecular cyclization. | Oxazoline-type intermediate |

| 4 | Dehydration/Aromatization. | Oxazole ring product |

In Silico Screening and Library Design for Oxazole Derivatives

In silico screening, particularly molecular docking, is a powerful computational technique used in drug discovery to predict how a small molecule binds to a macromolecular target. nih.gov This approach can be used to design and evaluate a virtual library of derivatives based on the methyl 5-isopropyloxazole-4-carboxylate scaffold. nih.gov The goal is to identify new compounds with potentially enhanced biological activity. acgpubs.org

The process begins with the creation of a virtual library by making systematic chemical modifications to the parent molecule (e.g., altering the isopropyl or methyl ester groups). These derivatives are then computationally "docked" into the active site of a specific target protein. mdpi.com A scoring function is used to estimate the binding affinity (docking score) for each compound, and the binding poses are analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts. chemmethod.com This allows for the prioritization of the most promising derivatives for chemical synthesis and experimental testing. mdpi.com

Table 5: Example of a Virtual Library and In Silico Screening Results This table provides a hypothetical example of how a virtual library of oxazole derivatives could be screened against a target protein, showing the type of data generated.

| Compound ID | Modification on Core Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

|---|---|---|---|

| Parent | 5-isopropyl, 4-carboxylate | -7.2 | TYR122, LEU121 |

| Deriv-01 | 5-cyclopropyl, 4-carboxylate | -7.5 | TYR122, LEU121, ARG126 |

| Deriv-02 | 5-tert-butyl, 4-carboxylate | -7.9 | TYR122, VAL145, GLU166 |

| Deriv-03 | 5-isopropyl, 4-carboxamide | -8.1 | TYR122, GLU166, TRP151 |

| Deriv-04 | 5-isopropyl, 4-sulfonamide | -8.4 | GLU166, ARG126, TRP151 |

Applications of Methyl 5 Isopropyloxazole 4 Carboxylate in Organic Synthesis and Materials Science

Function as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, and derivatives like methyl 5-isopropyloxazole-4-carboxylate are instrumental in building larger, more complex molecules. These compounds act as foundational components, providing a rigid heterocyclic core that can be further functionalized to achieve desired chemical properties and biological activities.

Precursors for Diverse Heterocyclic Scaffolds (e.g., imidazoles, oxazolines, triazoles)

While the oxazole ring in methyl 5-isopropyloxazole-4-carboxylate is generally stable, its primary utility lies in serving as the core heterocyclic scaffold itself rather than as a precursor for other ring systems through rearrangement. The synthesis of different heterocyclic scaffolds such as imidazoles or triazoles typically involves distinct synthetic pathways starting from different precursors. The value of methyl 5-isopropyloxazole-4-carboxylate is in its direct incorporation into larger molecules, retaining the oxazole moiety as a key structural feature. This makes it a destination scaffold, sought after for its specific electronic and conformational properties, which are beneficial in the design of bioactive compounds.

Components in Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. This approach aligns with the principles of green chemistry by minimizing steps and waste. While isoxazole (B147169) derivatives are often the targets of MCRs, the direct use of a pre-formed, highly substituted scaffold like methyl 5-isopropyloxazole-4-carboxylate as a starting component in well-known MCRs (such as Ugi or Passerini reactions) is not extensively documented. Instead, the synthesis of the oxazole ring itself can be the outcome of such convergent strategies. The utility of this specific compound, therefore, lies more in its role as a building block for subsequent, often stepwise, synthetic elaborations rather than as a primary reactant in an MCR.

Synthesis of Novel Amino Acid-Like Building Blocks and Peptidomimetics

A significant application of oxazole carboxylates is in the synthesis of non-canonical amino acids and peptidomimetics. beilstein-journals.orgresearchgate.netmdpi.com These novel building blocks are crucial in drug discovery for creating peptides with enhanced stability, bioavailability, and receptor-binding affinity compared to their natural counterparts. researchgate.netnih.govuminho.pt

Researchers have developed convenient and efficient methods to synthesize novel chiral and achiral heterocyclic amino acid-like structures from oxazole precursors. nih.gov One prominent strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to regioselectively produce methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.orgnih.gov This method allows for the creation of oxazole derivatives bearing Boc-protected saturated nitrogen heterocycles like azetidine, pyrrolidine, and piperidine. beilstein-journals.org When chiral starting materials are used, the resulting amino acid-like adducts can be obtained with very high enantiomeric excess (97–100% ee). beilstein-journals.org

| Precursor Type | Resulting Oxazole-Based Building Block | Key Features | Reference |

|---|---|---|---|

| β-enamino ketoesters (from azetidine, pyrrolidine, piperidine) | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Novel achiral and chiral amino acid-like structures. High enantiomeric purity (up to 100% ee) is achievable. | beilstein-journals.orgnih.gov |

| 2-aminoalkyloxazole-4- and -5-carboxylic acids | Linear and cyclic peptidomimetics | Utilizes solid-phase synthesis for creating small libraries of peptide-like molecules. | researchgate.netpublish.csiro.au |

| Aryl isothiocyanates and sodium methyl cyanoacetate | Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates | Provides a route to bifunctional isoxazole derivatives that can be considered non-proteinogenic amino acids. | nih.govresearchgate.net |

Contributions to Methodological Advancements in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, a key requirement for modern pharmaceuticals. While methyl 5-isopropyloxazole-4-carboxylate is not typically used as a chiral catalyst or auxiliary to develop new synthetic methods, it serves as an important target for such advancements. The development of stereoselective methods to synthesize chiral molecules containing oxazole and other heterocyclic scaffolds is an active area of research. Methodologies like stereoselective aza-Michael reactions are employed to create pharmacologically relevant nitrogen-containing heterocycles with high enantiopurity. The demand for chiral building blocks like substituted oxazoles drives the innovation and refinement of asymmetric catalytic processes. Therefore, the compound contributes to the field by being a valuable molecular target that validates the effectiveness of new asymmetric synthetic strategies.

Role in the Development of Advanced Materials and Polymers

The application of methyl 5-isopropyloxazole-4-carboxylate in the field of advanced materials and polymer science is not well-documented in current literature. The research focus for this and structurally similar compounds has been overwhelmingly directed towards medicinal chemistry and organic synthesis, particularly for the creation of bioactive molecules. While heterocyclic compounds, in general, can be incorporated into polymers to impart specific thermal, optical, or electronic properties, the use of methyl 5-isopropyloxazole-4-carboxylate as a monomer or functional additive in materials science remains an underexplored area.

Medicinal Chemistry Relevance and Mechanistic Biological Insights of Oxazole 4 Carboxylates

The Oxazole (B20620) Ring System as a Privileged Scaffold in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. The unique physicochemical properties of the oxazole nucleus allow its derivatives to interact with a wide array of biological targets, such as enzymes and receptors, with high affinity and specificity. rsc.orgnih.gov

The structural and electronic features of the oxazole ring are key to its function. It can participate in various non-covalent interactions, including hydrogen bonding, π–π stacking, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition and binding to biological macromolecules. rsc.org The oxazole moiety is also considered a bioisostere of other important heterocyclic rings like thiazoles and imidazoles, allowing for its use in rational drug design to modulate a compound's pharmacological and pharmacokinetic properties. nih.gov Its intermediate chemical properties, between those of furan (B31954) and pyridine, contribute to its versatility. rsc.org The presence of this scaffold in clinically used drugs such as the anti-inflammatory agent Oxaprozin (B1677843) and the tyrosine kinase inhibitor Mubritinib underscores its significance and therapeutic value in drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies for Oxazole-4-carboxylate Derivatives

The biological activity of oxazole-4-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The substitution pattern plays a pivotal role in defining the therapeutic potential, whether it be antimicrobial, anticancer, or anti-inflammatory activity. nih.gov

Systematic modifications at the C2 and C5 positions of the oxazole ring, as well as alterations to the carboxylate group at the C4 position, have been shown to significantly impact biological outcomes. For instance, in a series of 2,4,5-trisubstituted oxazoles evaluated as potential inhibitors of aquaporin-4 (AQP4), the substituents on the phenyl rings at various positions were critical for binding affinity. nih.gov Similarly, for oxazole derivatives with anticancer properties, the presence of specific aryl groups or sulfonyl moieties can dictate the potency and the spectrum of activity against different cancer cell lines. researchgate.netresearchgate.net

A study on 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates revealed that the nature of the substituent on the sulfonyl group and the aryl group at the C2 position dramatically influences cytotoxic activity. researchgate.net For example, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrated a potent and broad range of activity against a panel of 60 human cancer cell lines. researchgate.net This highlights that the interplay between electronic and steric factors of the substituents is key to modulating the interaction with the biological target.

The following table summarizes general SAR findings for various oxazole derivatives, which can be extrapolated to the oxazole-4-carboxylate scaffold.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference(s) |

| C2 Position | Aryl groups, Heterocyclic rings | Often crucial for establishing key interactions with the target protein; modifications can alter potency and selectivity. | researchgate.net |

| C4 Position | Carboxylate, Amide, Ketone | Influences solubility, metabolic stability, and can act as a key binding group (e.g., forming salt bridges). | rsc.orgnih.gov |

| C5 Position | Aryl, Alkyl, Sulfonyl groups | Can modulate lipophilicity and steric bulk, affecting target binding and pharmacokinetic properties. | researchgate.netnih.gov |

Mechanisms of Interaction with Biological Targets

Oxazole-4-carboxylate derivatives exert their biological effects by modulating the function of various enzymes and receptors. The anti-inflammatory drug Oxaprozin, which features an oxazole ring, functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. rsc.org The carboxylic acid group of oxaprozin is critical for its mechanism, forming a salt bridge interaction with key residues in the active site of the enzyme. rsc.org

In the context of receptor antagonism, oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S (NPS) receptor. nih.gov These compounds competitively block the receptor, preventing the binding of the endogenous ligand NPS and thereby inhibiting its downstream signaling pathways. The oxazole core in these molecules serves as a rigid scaffold to correctly orient the substituents for optimal interaction with the receptor's binding pocket. nih.gov Furthermore, some substituted quinolyl oxazoles have been identified as highly effective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory and immune responses. nih.gov

The anticancer activity of oxazole derivatives, including those with a carboxylate moiety, stems from their ability to interfere with multiple cellular pathways essential for cancer cell proliferation and survival. nih.govbenthamscience.com A prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling. researchgate.netnih.gov Other mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. researchgate.netnih.gov

For instance, certain 5-sulfonyl-1,3-oxazole-4-carboxylates have been investigated for their anticancer effects, with molecular docking studies suggesting potential interactions with the colchicine (B1669291) binding site of tubulin and the ATP-binding site of cyclin-dependent kinase 2 (CDK2). researchgate.net Additionally, oxazole derivatives can act as DNA topoisomerase inhibitors or interact with G-quadruplex DNA structures, leading to DNA damage and cell death. researchgate.netnih.gov

The antimicrobial activity of oxazoles is also multifaceted. They can disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. The specific mechanism is highly dependent on the substitution pattern of the oxazole derivative and the target microorganism.

The affinity and specificity of oxazole-4-carboxylate derivatives for their biological targets are dictated by their three-dimensional structure and the precise arrangement of functional groups. High binding affinity is achieved when the molecule's shape and electronic properties are complementary to the target's binding site.

In the case of orexin (B13118510) receptor antagonists used for treating insomnia, the oxazole moiety facilitates crucial interactions within the receptor. rsc.org Studies on Neuropeptide S receptor antagonists have shown that specific substitutions on the oxazole-containing scaffold can lead to compounds with nanomolar binding affinities. nih.gov The specificity of these interactions is equally important to minimize off-target effects. For example, in kinase inhibitors, achieving selectivity for a particular kinase over others is a major goal of drug design to enhance the therapeutic window and reduce toxicity. mdpi.com The ability to fine-tune the substituents on the oxazole-4-carboxylate core allows medicinal chemists to optimize both binding affinity and selectivity for a desired biological target.

Design and Synthesis of Kinase Inhibitors Featuring Oxazole-4-carboxylate Moieties

Protein kinases are a major class of therapeutic targets in oncology, and the oxazole scaffold has been successfully incorporated into the design of potent kinase inhibitors. nih.govmdpi.com The design strategy often involves using the heterocyclic core as a scaffold to mimic the adenine (B156593) ring of ATP, enabling it to bind to the highly conserved hinge region of the kinase active site. nih.gov The substituents at the C2, C4, and C5 positions are then optimized to occupy adjacent hydrophobic pockets and form specific interactions, thereby conferring potency and selectivity. nih.gov

The synthesis of these inhibitors often involves multi-step sequences. A common approach for creating 2,5-disubstituted oxazole-4-carboxylates starts from N-acyl-β-halodehydroamino acid esters, which can be cyclized under mild basic conditions. researchgate.net Another synthetic route involves the reaction of dichloroacrylates with amines to form 5-sulfonyl-1,3-oxazole-4-carboxylates, which have shown promising anticancer activity. researchgate.net

For example, the synthesis of methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, a compound with significant cytotoxic activity, was achieved from methyl 2-(benzoylamino)-3,3-dichloroacrylate. This starting material was reacted with sodium sulfide (B99878) to form a mercapto-oxazole intermediate, which was then alkylated with benzyl (B1604629) chloride and subsequently oxidized to yield the final sulfonyl derivative. researchgate.net Such synthetic strategies allow for the systematic variation of substituents around the oxazole-4-carboxylate core to explore SAR and develop optimized kinase inhibitors. researchgate.netnih.gov Molecular modeling and docking studies often guide the design process, predicting how modifications will affect binding to the target kinase. researcher.life

Incorporation into Peptide Chains as Unnatural Amino Acids for Functional Studies

The strategic integration of unnatural amino acids into peptide frameworks is a cornerstone of modern medicinal chemistry, enabling the creation of peptidomimetics with enhanced therapeutic properties. thieme.de Oxazole-4-carboxylate derivatives, such as those derived from methyl 5-isopropyloxazole-4-carboxylate, represent a class of non-proteinogenic amino acids that offer unique structural and functional attributes when incorporated into peptide chains. thieme.denih.gov This approach allows for detailed functional studies, providing insights into peptide-protein interactions and improving pharmacological profiles. nih.govnih.gov

The presence of an oxazole moiety within a peptide backbone confers several advantages. It introduces conformational rigidity, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity to its biological target. researchgate.net The oxazole ring is often used as a bioisostere for the native amide bond, a modification that can impart significant resistance to proteolytic degradation, a common limitation of natural peptide therapeutics. researchgate.netmdpi.com This increased stability is crucial for improving a drug's in vivo half-life and bioavailability.

From a mechanistic standpoint, the oxazole ring itself is not merely a passive structural element. Its heteroatoms (nitrogen and oxygen) can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. researchgate.net The specific substituents on the oxazole ring further dictate its interaction profile. For a molecule derived from methyl 5-isopropyloxazole-4-carboxylate, the 5-isopropyl group provides a bulky, hydrophobic moiety that can engage in crucial van der Waals or hydrophobic interactions, potentially increasing both potency and selectivity.

While direct studies on peptides containing a methyl 5-isopropyloxazole-4-carboxylate residue are not extensively documented in publicly available literature, the functional utility of incorporating closely related heterocyclic amino acids is well-established. nih.govresearchgate.netnih.gov For instance, research on the related isoxazole (B147169) scaffold, specifically 5-amino-3-methyl-isoxazole-4-carboxylic acid, has demonstrated its successful application in solid-phase peptide synthesis as an unnatural β-amino acid. researchgate.netmdpi.com This work confirms the feasibility of incorporating such bifunctional heterocyclic systems into peptide sequences. mdpi.com Furthermore, numerous natural products with significant biological activity, including antibacterial and cytotoxic properties, feature oxazole rings derived from the post-translational modification of serine or threonine residues. nih.govmdpi.com These natural peptides, such as microcin (B1172335) B17, serve as powerful precedents for the value of the oxazole scaffold in bioactive peptides. nih.gov

The following table summarizes key research findings related to the incorporation of oxazole and analogous heterocyclic unnatural amino acids into peptides, highlighting their impact on structure and function.

| Incorporated Unnatural Amino Acid/Moiety | Peptide/Molecule Context | Key Research Findings & Functional Insights | Citation |

|---|---|---|---|

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) | α/β-Mixed Peptides | Successfully incorporated into peptides via solid-phase synthesis, demonstrating its utility as a novel, bifunctional β-amino acid building block for creating peptidomimetics. | researchgate.netmdpi.com |

| General Oxazole/Thiazole (B1198619) Amino Acids | Peptide Antibiotic Analogues (e.g., Microcin B17) | Serve as novel building blocks for modifying peptide backbones. The heterocycles are crucial for the DNA-gyrase inhibitory activity of the parent antibiotic. | nih.govnih.gov |

| Oxazole Moieties | General Peptidomimetics | The oxazole ring confers stability, specific electronic distribution, and can act as a bioisosteric replacement for a cis-amide bond, inducing specific secondary structures like β-turns. | nih.govresearchgate.net |

| N-Substituted Azole-Containing Amino Acids | Cyclopeptides | Novel N-substituted oxazole and thiazole amino esters were synthesized and shown to be versatile building blocks for creating heterocycle-modified cyclopeptides with altered conformations and properties. | nih.gov |

| Oxazole Side Chain | Rhizoxin (Antimitotic Agent) | The oxazole side chain was successfully replaced with non-natural surrogates via mutasynthesis, demonstrating the flexibility of the biosynthetic machinery and allowing for the creation of new analogues. | nih.gov |

Conclusion and Future Research Directions for Methyl 5 Isopropyloxazole 4 Carboxylate

Synthesis and Transformation Advances

Future research into methyl 5-isopropyloxazole-4-carboxylate will likely focus on developing efficient and scalable synthetic protocols. Drawing inspiration from the synthesis of analogous compounds, such as methyl 5-methyl-4-oxazolecarboxylate, one potential route could involve the reaction of an appropriate isocyanoacetate with an isopropyl-containing acylating agent. prepchem.com The exploration of various reaction conditions, including different bases and solvents, will be crucial in optimizing the yield and purity of the target compound.

Furthermore, the chemical transformation of the methyl 5-isopropyloxazole-4-carboxylate core will be a key area of investigation. Hydrolysis of the ester group to the corresponding carboxylic acid would provide a versatile intermediate for further functionalization, a strategy that has been successfully employed for ethyl-5-methylisoxazole-4-carboxylate to produce 5-methylisoxazole-4-carboxylic acid. google.comresearchgate.net This carboxylic acid derivative could then be converted into a variety of amides, esters, and other functional groups, opening up a wide range of chemical space for the development of new molecules with tailored properties. The reactivity of the oxazole (B20620) ring itself, including electrophilic substitution and ring-opening reactions, also presents an underexplored area for creating diverse molecular architectures.

Emerging Frontiers in Computational Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. In the context of methyl 5-isopropyloxazole-4-carboxylate, quantum chemical calculations could be employed to predict its molecular geometry, electronic properties, and reactivity. Such studies would provide valuable insights into its stability and potential reaction pathways, guiding synthetic efforts.

Moreover, molecular modeling and quantitative structure-activity relationship (QSAR) studies could be utilized to predict the biological activity of derivatives of methyl 5-isopropyloxazole-4-carboxylate. By building computational models based on existing data for structurally related oxazole and isoxazole (B147169) compounds with known biological activities, researchers could identify key structural features required for specific therapeutic effects. This in silico screening approach would enable the rational design of new derivatives with enhanced potency and selectivity, significantly reducing the time and cost associated with traditional drug discovery pipelines. The near planarity observed in related structures, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, and the role of intramolecular hydrogen bonding in defining conformation could be important parameters to consider in these computational models. nih.gov

Untapped Potential in Mechanistic Biological Exploration

The isoxazole and oxazole motifs are present in numerous biologically active compounds, suggesting that methyl 5-isopropyloxazole-4-carboxylate and its derivatives could also exhibit interesting pharmacological properties. Future research should therefore focus on a broad-based biological screening of this compound and its analogs against a variety of therapeutic targets, including enzymes, receptors, and ion channels.

Should any promising biological activity be identified, subsequent mechanistic studies will be crucial to understand how these molecules exert their effects at a molecular level. Techniques such as X-ray crystallography of protein-ligand complexes, enzyme kinetics, and cell-based assays could be employed to elucidate the mechanism of action. For instance, understanding how the substitution pattern on the oxazole ring influences binding affinity and selectivity, as has been explored for other heterocyclic systems, will be a key area of investigation. nih.gov The synthesis of various derivatives, such as the corresponding 5-amino-3-arylaminoisoxazole-4-carboxylates, could provide a library of compounds for such structure-activity relationship studies. researchgate.net

Prospects for Interdisciplinary Applications and Methodological Innovation

Beyond the realm of medicinal chemistry, methyl 5-isopropyloxazole-4-carboxylate and its derivatives may find applications in other scientific disciplines. The oxazole ring is a known component in functional materials, and the unique substitution pattern of this compound could impart interesting photophysical or electronic properties. For example, its potential use in the development of organic light-emitting diodes (OLEDs), sensors, or as a building block for novel polymers warrants investigation.

Q & A

Q. What are the common synthetic routes for methyl 5-isopropyloxazole-4-carboxylate, and how are they optimized?

Methyl 5-isopropyloxazole-4-carboxylate can be synthesized via cyclization reactions of α-acetylenic γ-hydroxyaldehydes with hydroxylamine or through condensation of substituted acetophenones with diethyl oxalate. A typical procedure involves refluxing intermediates (e.g., hydroxylamine hydrochloride) in methanol with sodium methoxide as a catalyst . Optimization includes adjusting molar ratios (e.g., 1:1.2 for hydroxylamine to aldehyde), controlling reaction temperatures (70–80°C), and using chromatographic purification (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing methyl 5-isopropyloxazole-4-carboxylate?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., isopropyl group at C5, ester at C4).

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 198.1) and fragmentation patterns.

- FT-IR : Peaks at ~1740 cm (ester C=O) and 1600 cm (oxazole ring) .

Q. How is X-ray crystallography applied to resolve the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and hydrogen-bonding networks. For example, the oxazole ring typically shows C–O bond lengths of ~1.36 Å and C–N bonds of ~1.30 Å. Software like SHELXL refines structural models, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How can contradictory NMR and crystallographic data be reconciled during structural validation?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. static crystal structures. To resolve:

Q. What strategies improve yield in large-scale synthesis while minimizing by-products?

- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

- By-product analysis : Employ LC-MS to identify impurities (e.g., unreacted hydroxylamine derivatives) and adjust stoichiometry .

Q. How do substituents (e.g., isopropyl vs. methyl) influence the compound’s reactivity and bioactivity?

- Steric effects : Bulkier isopropyl groups reduce nucleophilic attack at C4.

- Electronic effects : Electron-donating substituents increase oxazole ring stability.

- Biological impact : Isopropyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .

Q. What computational methods predict intermolecular interactions in crystalline forms?

- Hirshfeld surface analysis : Maps close contacts (e.g., H···O/N interactions).

- DFT calculations : Optimize dimer geometries (B3LYP/6-31G* basis set).

- Molecular docking : Simulate binding to biological targets (e.g., enzyme active sites) .

Methodological Considerations

Q. How to design a crystallization protocol for high-purity single crystals?

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.